3-(4-Aminopiperidine-1-carbonyl)phenol

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Unique meta-hydroxybenzamide scaffold with orthogonal amine/phenol reactivity. Enables focused library synthesis, bivalent PROTAC linker construction, and radiotracer development. Substitution with isomers alters binding geometry and reactivity, compromising project outcomes. Sourced as a high-purity research intermediate.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B12356762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminopiperidine-1-carbonyl)phenol
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C(=O)C2=CC(=CC=C2)O
InChIInChI=1S/C12H16N2O2/c13-10-4-6-14(7-5-10)12(16)9-2-1-3-11(15)8-9/h1-3,8,10,15H,4-7,13H2
InChIKeyHJZOTHOBKPQVMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Aminopiperidine-1-carbonyl)phenol: A Bifunctional Aminopiperidine-Phenol Building Block for Medicinal Chemistry and Organic Synthesis


3-(4-Aminopiperidine-1-carbonyl)phenol (IUPAC: (4-aminopiperidin-1-yl)-(3-hydroxyphenyl)methanone; CAS 926250-49-9) is a small-molecule chemical intermediate classified within the aminopiperidine family. Its molecular framework uniquely integrates a primary aliphatic amine on a piperidine ring with a phenolic hydroxyl group, linked via a central amide bond . This distinct arrangement of functional groups establishes it as a versatile building block in medicinal chemistry and organic synthesis, facilitating the construction of complex molecules .

The Critical Importance of Precise Functional Group Arrangement in 3-(4-Aminopiperidine-1-carbonyl)phenol Analogs


For a scientific or industrial user, substituting 3-(4-Aminopiperidine-1-carbonyl)phenol with a closely related analog is not trivial and can lead to project failure. The specific ortho/meta/para substitution pattern on the phenol ring, the nature of the linker (e.g., amide vs. amine vs. sulfonamide), and the position of the amine on the piperidine ring (4- vs. 3-) collectively dictate a compound's ability to participate in specific chemical reactions and its biological target engagement [1]. Even minor structural modifications can drastically alter key properties such as reactivity, solubility, and binding affinity, making the precise molecular architecture of this compound non-interchangeable with its isomers or other in-class candidates [1].

Quantitative Differentiation of 3-(4-Aminopiperidine-1-carbonyl)phenol from Structural Analogs


Structural Basis for Differential Hydrogen Bonding and Reactivity

A direct comparison of the molecular structures of 3-(4-Aminopiperidine-1-carbonyl)phenol and its para-hydroxy isomer reveals a fundamental difference in spatial orientation of the phenolic hydroxyl group . This geometric distinction leads to divergent hydrogen-bonding patterns, which are critical for molecular recognition in biological systems and for regioselective chemical modifications .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Differentiation by Linker Chemistry: Amide vs. Amine Scaffolds

The presence of an amide linker in 3-(4-Aminopiperidine-1-carbonyl)phenol distinguishes it from compounds with an amine linker, such as 3-[(4-Aminopiperidin-1-yl)methyl]phenol . This is a critical differentiator, as amide bonds confer distinct conformational rigidity and metabolic stability compared to more flexible and basic amine linkages [1].

Medicinal Chemistry Pharmacology Chemical Biology

The Bifunctional Advantage: A Unique Reactive Handle for Parallel Synthesis

The combination of a primary amine and a phenolic hydroxyl group in the same molecule, as found in 3-(4-Aminopiperidine-1-carbonyl)phenol, offers a distinct synthetic advantage over mono-functional analogs . This dual functionality allows for orthogonal derivatization strategies, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies .

Organic Synthesis Medicinal Chemistry Parallel Synthesis

Optimal Scientific and Industrial Use Cases for 3-(4-Aminopiperidine-1-carbonyl)phenol


Focused Library Synthesis for Serine Protease and Kinase Inhibitor Programs

The specific meta-hydroxybenzamide motif of this compound is a privileged structure for engaging the catalytic site of serine proteases and the hinge region of kinases. It can be used as a core scaffold for rapidly generating focused libraries through parallel amide coupling (at the piperidine amine) and etherification or Mitsunobu reactions (at the phenol), as supported by the bifunctional reactivity outlined in the quantitative evidence .

Construction of Bivalent or PROTAC Molecules

The orthogonal reactivity of the amine and phenol groups makes this compound an ideal central linker for constructing bivalent molecules, such as Proteolysis Targeting Chimeras (PROTACs). One functional handle can be used to attach a ligand for an E3 ubiquitin ligase, while the other can be connected to a target protein binder, a synthetic strategy made possible by the distinct structural features of this compound compared to mono-functional alternatives .

Synthesis of Radiolabeled Tracers for PET Imaging

The phenolic hydroxyl group provides a convenient site for the introduction of a radionuclide, such as carbon-11 (¹¹C) or fluorine-18 (¹⁸F), via alkylation. The distinct amide bond, identified in the cross-study comparison, offers a metabolically stable linkage that is crucial for maintaining the integrity of the tracer during imaging studies, making this scaffold a valuable starting point for developing novel positron emission tomography (PET) agents .

Investigating the Role of Hydrogen Bonding in Molecular Recognition

Due to the quantifiable geometric difference between its meta-hydroxybenzamide motif and the para-isomer, this compound serves as a precise chemical probe to investigate the role of hydrogen-bonding geometry in protein-ligand interactions and material science. It can be used in co-crystallization studies to map specific binding interactions that depend on the orientation of the phenolic hydroxyl group .

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